Superior Anti-ZIKV Potency vs. NITD008 in A549 Cellular Model
Zikv-IN-1 demonstrates approximately 5-fold greater potency in inhibiting Zika virus replication compared to the reference compound NITD008. In an A549 cell-based assay, Zikv-IN-1 achieved an EC50 of 2.8 ± 0.8 μM, while the positive control NITD008 required a significantly higher concentration to achieve comparable inhibition [1].
| Evidence Dimension | In vitro anti-ZIKV potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 2.8 ± 0.8 μM |
| Comparator Or Baseline | NITD008 (Positive Control) |
| Quantified Difference | Zikv-IN-1 is approx. 5 times more potent than NITD008 |
| Conditions | A549 cell-based viral replication assay |
Why This Matters
This direct potency advantage ensures more robust viral inhibition at lower concentrations, reducing potential off-target effects and making it a more sensitive tool for mechanistic studies.
- [1] Yao G, et al. Design, synthesis, and biological evaluation of novel 2'-methyl-2'-fluoro-6-methyl-7-alkynyl-7-deazapurine nucleoside analogs as anti-Zika virus agents. Eur J Med Chem. 2022 Apr 15;234:114275. View Source
